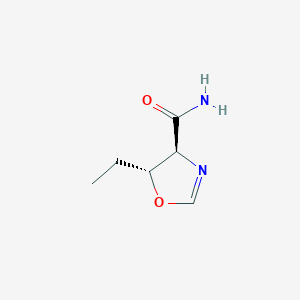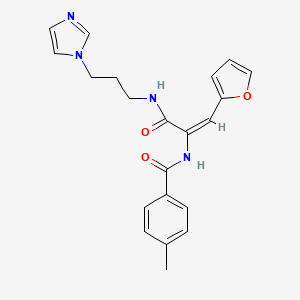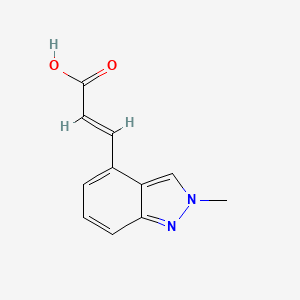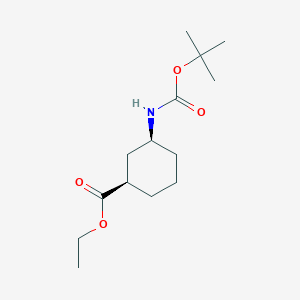![molecular formula C10H8N4O B12856969 2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that features both oxazole and benzimidazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine typically involves the formation of the oxazole and benzimidazole rings through cyclization reactions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate oxazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography can also enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole and oxazole compounds .
科学的研究の応用
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
Oxazole Derivatives: Compounds like 2-(4-ethyl-2-pyridyl)-1H-imidazole and 1,3,4-oxadiazoles.
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and benzimidazole-quinones.
Uniqueness
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine is unique due to its dual-ring structure, which combines the properties of both oxazole and benzimidazole. This duality allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug development .
特性
分子式 |
C10H8N4O |
|---|---|
分子量 |
200.20 g/mol |
IUPAC名 |
2-(1,3-oxazol-4-yl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C10H8N4O/c11-6-1-2-7-8(3-6)14-10(13-7)9-4-15-5-12-9/h1-5H,11H2,(H,13,14) |
InChIキー |
JCSICPKALUYWQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=COC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)



![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)







